molecular formula C6H3ClIN3S B13655853 4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine

4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine

Cat. No.: B13655853
M. Wt: 311.53 g/mol
InChI Key: BVUWZVBGAHFNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine is a heterocyclic compound that contains both chlorine and iodine atoms It is part of the thienopyrimidine family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorothieno[3,2-d]pyrimidine.

    Iodination: The introduction of the iodine atom is achieved through an iodination reaction. This can be done using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.

    Amination: The final step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, such as kinase pathways, which are crucial for cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine: This compound shares a similar core structure but lacks the iodine atom.

    4-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Similar to the target compound but lacks the chlorine atom.

Uniqueness

4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

Molecular Formula

C6H3ClIN3S

Molecular Weight

311.53 g/mol

IUPAC Name

4-chloro-7-iodothieno[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C6H3ClIN3S/c7-5-4-3(2(8)1-12-4)10-6(9)11-5/h1H,(H2,9,10,11)

InChI Key

BVUWZVBGAHFNFI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(S1)C(=NC(=N2)N)Cl)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.